

Comprehensive Spectroscopic Profiling of 4-(4-Chlorophenyl)azetidin-2-one

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)azetidin-2-one

CAS No.: 21161-20-6

Cat. No.: B1359671

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CAS Registry Number: 21161-20-6 Molecular Formula:

Molecular Weight: 181.62 g/mol [1]

Executive Summary & Structural Context

4-(4-Chlorophenyl)azetidin-2-one represents a fundamental mono-substituted

-lactam pharmacophore.[1] Unlike complex penicillin derivatives, this molecule lacks substitution at the N1 and C3 positions, making it an ideal model for studying the intrinsic spectroscopic properties of the azetidinone ring. It serves as a key intermediate in the synthesis of cholesterol absorption inhibitors (e.g., Ezetimibe analogs) and novel antibiotics.

The defining structural challenge lies in distinguishing the C4-chiral center and establishing the conformational relationship between the geminal C3 protons and the C4-methine proton.

Synthetic Origin & Sample Preparation

To ensure the integrity of the spectroscopic data, the origin of the sample must be understood. The most robust route for accessing the N-unsubstituted core is the Chlorosulfonyl Isocyanate

(CSI) Cycloaddition.

- Reaction: 4-Chlorostyrene + Chlorosulfonyl Isocyanate

N-Chlorosulfonyl-

-lactam.[1]

- Reductive Hydrolysis: N-Chlorosulfonyl intermediate +

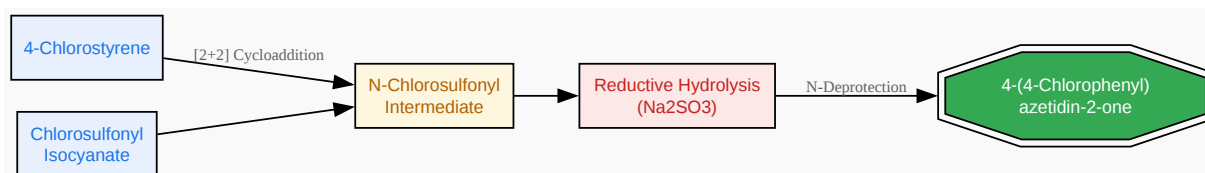
(aq)

4-(4-Chlorophenyl)azetidin-2-one. [1]

- Stereochemistry: This method yields the racemate

. [1]

Synthesis & Validation Workflow



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Figure 1: Synthetic pathway via CSI cycloaddition, determining the impurity profile (e.g., residual styrene or sulfonamide byproducts). [1]

Detailed Spectroscopic Data

The following data is consolidated from high-field NMR studies (400 MHz) of the purified racemic compound.

Proton NMR (NMR)

Solvent:

| Frequency: 400 MHz^[1]^[2]

The

-lactam ring protons form a distinct ABX spin system (or more accurately, an AMX system due to chemical shift differences).^[1] The rigid ring structure imposes significant diastereotopicity on the C3 protons.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling Constants (, Hz)	Assignment Logic
H-3a	2.85 – 2.89	dd	1H	,	Upfield C3 proton.[1] Trans coupling to H4 is typically smaller.[1]
H-3b	3.41 – 3.49	ddd	1H	, ,	Downfield C3 proton.[1] Cis coupling to H4 is larger. [1] Often shows long-range coupling to NH.[1]
H-4	4.70 – 4.73	dd	1H	,	Benzylic methine.[1][2] Shifted downfield by N and Ar ring. [1]
NH	6.20 – 6.40	bs	1H	-	Broad singlet, exchangeable with .[1]
Ar-H	7.26 – 7.40	m	4H	-	Characteristic AA'BB' system for para-

substituted
benzene.[1]

Key Diagnostic Feature: The coupling constant magnitude is the primary validator of ring closure.

- Geminal (): ~15 Hz (High magnitude indicates constrained ring).[1]
- Vicinal (): (5.3 Hz vs 2.5 Hz).[1] This confirms the relative assignment of H3a and H3b.

Carbon-13 NMR (NMR)

Solvent:

| Frequency: 100 MHz[1]

Position	Shift (, ppm)	Assignment
C-2	168.5 – 168.9	Carbonyl (C=O).[1] Characteristic strained amide shift.[1]
C-4	50.8 – 51.0	Benzylic Methine.[1] Deshielded by Nitrogen.
C-3	48.5 – 48.7	Methylene.[1] High field signal of the -lactam ring.[1]
Ar-C (IpsO)	~140.0	Quaternary C attached to the -lactam.[1]
Ar-C (C-Cl)	~133.5	Quaternary C attached to Chlorine.[1]
Ar-C	128.8, 127.5	Aromatic CH signals (Ortho/Meta).[1]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film[1]

- 3200–3350 cm
: N-H stretching (Broad, medium intensity).[1]
- 1720–1750 cm
: C=O stretching (
-lactam).[1] Critical Quality Attribute: A shift below 1700 cm
suggests ring opening (formation of linear amide/acid) or hydrolysis.[1]

- 820–830 cm
: C-H bending (para-disubstituted benzene).[1]

Mass Spectrometry (EI/ESI)[1]

- Molecular Ion (
): m/z 181 (100%) and 183 (32%).[1]
- Isotope Pattern: Distinct 3:1 ratio characteristic of a monochlorinated compound (
).[1]
- Fragmentation: Loss of
(Ketene, M-42) is a common fragmentation pathway for
-lactams, often yielding the corresponding imine fragment.[1]

Experimental Validation Protocols

Protocol A: Stereochemical Assignment via Coupling Constants

To distinguish between the diastereotopic protons at C3 (if the N1 position were substituted or if investigating specific conformers), use the Karplus relationship applied to the rigid azetidinone ring.

- Acquire ^1H NMR with sufficient resolution (at least 0.2 Hz/point).
- Measure
values for the signal at 4.70 ppm (H4).
- Validation:
 - If
and

, the ring is intact.[1]

o If

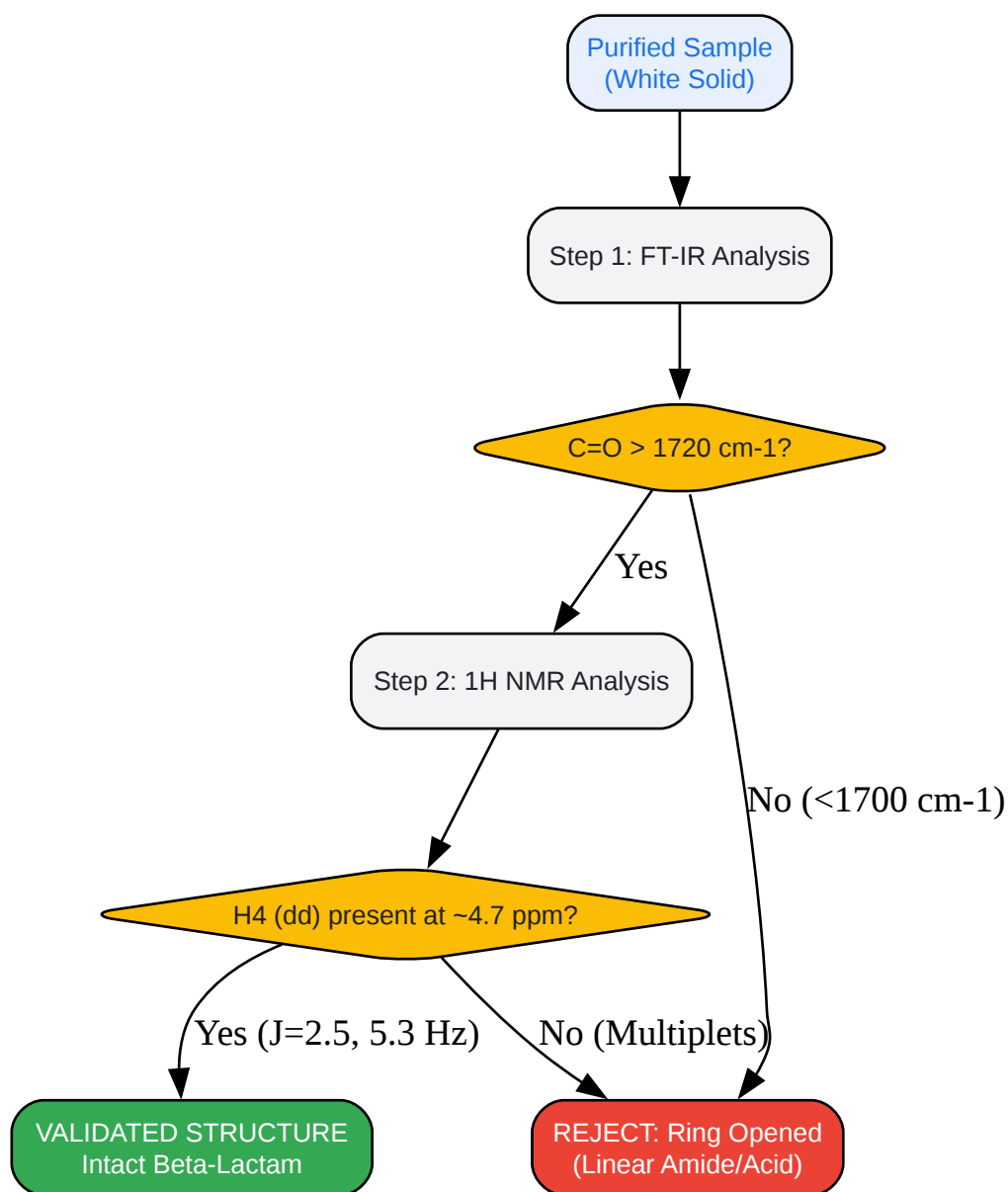
values collapse or broaden significantly, check for ring opening or N-inversion rates.

Protocol B: Purity Check for Ring Opening

-lactams are susceptible to hydrolysis.[1][3]

- Check IR: Appearance of a broad OH stretch (2500-3000 cm⁻¹) and a shift of Carbonyl to ~1650-1680 cm⁻¹ indicates hydrolysis to 3-amino-3-(4-chlorophenyl)propanoic acid.[1]
- Check NMR: The ABX pattern of the ring protons will collapse into a standard linear alkyl chain pattern (two triplets or complex multiplets) upon ring opening.

Structural Logic Diagram



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Figure 2: Step-by-step decision tree for validating the structural integrity of the -lactam core.

References

- Forró, E., & Fülöp, F. (2006). A new route to enantiopure -aryl-substituted

-amino acids and 4-aryl-substituted

-lactams through lipase-catalyzed enantioselective ring cleavage of

-lactams.[1]Chemistry – A European Journal, 12(1), 2587–2592. [1]

◦ Note: Provides definitive NMR d

- Taguchi, H. (2014).[1] Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate.TCI Chemicals Technical Guide, No. 160.[1]
 - Note: Details the mechanistic pathway and reactivity of CSI for -lactam synthesis.
- National Institute of Standards and Technology (NIST).Mass Spectral Library (2023).[1] **4-(4-Chlorophenyl)azetid-2-one** derivatives and fragmentation patterns.[1] [1]

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